molecular formula C28H32O6 B022062 Isogarciniaxanthone E CAS No. 659747-28-1

Isogarciniaxanthone E

Cat. No.: B022062
CAS No.: 659747-28-1
M. Wt: 464.5 g/mol
InChI Key: HAHRYXGQWSJKPI-UHFFFAOYSA-N
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Description

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is a member of the xanthone family, characterized by its unique structure of hydroxy groups at positions 3, 4, 6, and 8, and prenyl groups at positions 1, 2, and 5. This compound is isolated from the plant Garcinia xanthochymus and is known for its ability to enhance nerve growth factor-mediated neurite outgrowth in PC12D cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone involves several steps, starting from simpler xanthone derivatives. The key steps include the introduction of hydroxy groups and prenyl groups at specific positions on the xanthone core. Typical reagents used in these reactions include hydroxy-protecting groups, prenyl bromide, and strong bases like potassium carbonate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity of its applications. methods involving biotechnological approaches, such as the use of plant cell cultures from Garcinia xanthochymus, have been explored to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthones, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone has several scientific research applications:

Properties

IUPAC Name

3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHRYXGQWSJKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?

A1: Research indicates that 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, at a concentration of 3 µM, exhibits neurotrophic activity by significantly enhancing neurite outgrowth in PC12D cells mediated by nerve growth factor (NGF). [] This suggests potential applications in research related to neurodegenerative disorders.

Q2: What is the structural characterization of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?

A2: While the provided research papers do not explicitly state the molecular formula and weight, they confirm its identification as a new prenylated xanthone. [] The structure was elucidated using spectroscopic analyses, including techniques like NMR and mass spectrometry.

Q3: Are there other xanthones isolated from Garcinia xanthochymus that exhibit similar biological activity?

A3: Yes, along with 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, another xanthone, Garciniaxanthone E, was isolated from Garcinia xanthochymus. [] This compound also demonstrated enhancement of NGF-mediated neurite outgrowth in PC12D cells, albeit at a higher concentration (10 µM) compared to the former. [] This finding highlights the potential of Garcinia xanthochymus as a source of bioactive xanthones for further investigation.

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